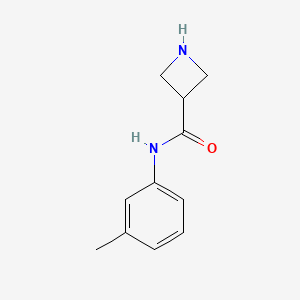

Azetidine-3-carboxylic acid m-tolylamide

Descripción

BenchChem offers high-quality Azetidine-3-carboxylic acid m-tolylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidine-3-carboxylic acid m-tolylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(3-methylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-3-2-4-10(5-8)13-11(14)9-6-12-7-9/h2-5,9,12H,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDMZHKWYSATKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2CNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Engineering sp³-Rich Scaffolds: A Technical Guide to Azetidine-3-carboxylic acid m-tolylamide

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to sp³-rich, conformationally restricted scaffolds is a defining paradigm in modern drug discovery. Azetidine-3-carboxylic acid m-tolylamide (CAS: 1509633-79-7) exemplifies this shift. By coupling a highly strained four-membered nitrogen heterocycle with an m-tolylamide moiety, this building block offers a unique vector for pharmacophore projection. The inflexibility and structural constraints imposed by the azetidine ring promote receptor-binding selectivity, enhance pharmacokinetic features, and improve metabolic stability by removing vulnerable sites for cytochrome P450 oxidation[1].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, self-validating framework for the synthesis, characterization, and application of this critical intermediate.

Chemical Architecture & Physicochemical Profiling

The architectural brilliance of Azetidine-3-carboxylic acid m-tolylamide lies in its dual functionality: the secondary amine of the azetidine core serves as a versatile handle for further functionalization (e.g., cross-coupling, alkylation, or sulfonylation), while the m-tolylamide provides a stable, hydrogen-bonding capable, hydrophobic terminus.

Physicochemical Properties Summary

The following table summarizes the quantitative data that makes this scaffold highly desirable for fragment-based drug discovery and lead optimization.

| Property | Value | Causality / ADMET Implication |

| Molecular Formula | C₁₁H₁₄N₂O | - |

| Molecular Weight | 190.24 g/mol | Highly ligand-efficient (<300 Da); ideal for fragment libraries. |

| LogP (Estimated) | ~1.5 | Optimal for oral bioavailability; avoids lipophilic toxicity associated with larger rings. |

| tPSA | 41.1 Ų | Excellent membrane permeability; high probability of CNS penetration if required. |

| H-Bond Donors | 2 | Facilitates specific target engagement via the amide and azetidine NH. |

| H-Bond Acceptors | 2 | Enhances aqueous solubility and directional receptor interaction. |

Pharmacophore Mapping & Target Engagement

Azetidine-3-carboxamides are frequently deployed in the design of kinase inhibitors (such as ITK inhibitors)[2], GPCR ligands, and covalent enzyme inhibitors[3]. The logic behind utilizing this specific scaffold is rooted in its vectorial projection. The rigid azetidine core acts as a spacer that forces the m-tolyl group into a defined spatial orientation, minimizing the entropic penalty upon binding to a target receptor.

Figure 1: Pharmacophore mapping and receptor binding logic of the azetidine scaffold.

Self-Validating Synthetic Methodology

To ensure absolute scientific integrity, the synthesis of Azetidine-3-carboxylic acid m-tolylamide must be executed as a self-validating system. This means incorporating In-Process Controls (IPCs) that dictate when to proceed, rather than relying solely on arbitrary reaction times. The standard route involves the amide coupling of 1-Boc-azetidine-3-carboxylic acid with m-toluidine, followed by Boc deprotection[2].

Figure 2: Two-step synthetic workflow for Azetidine-3-carboxylic acid m-tolylamide.

Step 1: Amide Coupling via HATU Activation

Causality: HATU is selected over traditional carbodiimides (like EDC) because it rapidly forms the highly reactive O-HATU ester intermediate. This drives the coupling of sterically hindered or less nucleophilic anilines (like m-toluidine) to completion, minimizing epimerization and side reactions[4].

-

Activation: Dissolve 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv) and HATU (1.3 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) dropwise at 0 °C under a nitrogen atmosphere. Stir for 15 minutes to ensure complete formation of the active ester.

-

Coupling: Add m-toluidine (1.1 equiv) to the mixture. Allow the reaction to warm to room temperature (RT) and stir for 16 hours[2].

-

IPC (Self-Validation): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed only when the starting acid mass is fully consumed and the intermediate mass [M+H]⁺ 291.1 is dominant.

-

Workup: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous LiCl (3x) to aggressively partition and remove DMF, followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Boc Deprotection

Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is utilized for Boc removal. The acidic environment protonates the carbamate, causing the expulsion of a stable tert-butyl cation and CO₂ gas. The cation is subsequently trapped by the trifluoroacetate counterion, preventing re-alkylation of the newly liberated secondary amine[3].

-

Deprotection: Dissolve the Boc-protected intermediate in DCM (0.1 M) and cool to 0 °C. Add TFA dropwise (to achieve a 1:1 v/v ratio of DCM:TFA).

-

Reaction: Remove the ice bath and stir at RT for 2 hours.

-

IPC (Self-Validation): Monitor via LC-MS. TLC is often misleading here due to the extreme polarity of the free azetidine. Ensure complete disappearance of the 291.1 m/z peak and the appearance of the 191.1 m/z [M+H]⁺ peak.

-

Isolation: Concentrate the mixture in vacuo. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. Triturate the resulting residue with cold diethyl ether to precipitate Azetidine-3-carboxylic acid m-tolylamide as a highly pure TFA salt.

Analytical Validation Framework

To guarantee the structural integrity of the synthesized scaffold before its deployment in biological assays or downstream synthesis, the following analytical parameters must be met:

-

LC-MS (ESI+): The base peak must correspond to [M+H]⁺ = 191.1 m/z. A secondary peak at [2M+H]⁺ = 381.2 m/z may appear depending on the concentration.

-

¹H NMR (400 MHz, DMSO-d₆):

-

The amide proton (-NH-C=O) should appear as a sharp singlet far downfield (~10.0 ppm).

-

The m-tolyl aromatic protons will present as a multiplet between 6.8 - 7.5 ppm.

-

The azetidine core protons are highly characteristic: the methine proton (C3-H) will appear as a multiplet around 3.6 ppm, while the four methylene protons (C2-H₂, C4-H₂) will appear as distinct multiplets between 3.9 - 4.2 ppm due to the ring strain and adjacent nitrogen.

-

The tolyl methyl group (-CH₃) will appear as a sharp singlet at ~2.2 ppm.

-

References

-

Product Search Result - Azetidine-3-carboxylic acid m-tolylamide (1509633-79-7). Advanced Technology & Industrial Co., Ltd. URL: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Molecules / ResearchGate. URL:[Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry / NIH PMC. URL:[Link]

-

Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels. NIH PMC. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685 - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to the Preclinical Pharmacokinetic Profiling of Azetidine-3-carboxylic acid m-tolylamide

Preamble: Charting the Course for a Novel Chemical Entity

In the landscape of drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its interaction with a biological system. The molecule at the nexus of this guide, Azetidine-3-carboxylic acid m-tolylamide, presents a unique structural combination of a constrained, non-proteinogenic amino acid scaffold (azetidine-3-carboxylic acid) and an aromatic amide moiety (m-toluidine). While the parent azetidine ring is known to be a proline analog with potential for toxicity and misincorporation into proteins[1][2][3], the m-tolylamide portion introduces lipophilicity and potential sites for metabolic transformation, including those that could lead to toxic metabolites like those seen with toluidine isomers[4][5][6].

This document provides a comprehensive, in-depth technical guide for the systematic pharmacokinetic (PK) profiling of Azetidine-3-carboxylic acid m-tolylamide. It is designed for researchers, toxicologists, and drug development professionals, moving beyond a simple checklist of assays to explain the causality behind experimental choices. The narrative follows a logical progression from fundamental in vitro characterization to a definitive in vivo study, establishing a self-validating system where each dataset informs the next, culminating in a robust profile that can confidently guide future development decisions.

Section 1: Foundational Physicochemical and Bioanalytical Characterization

Before delving into complex biological assays, a robust and validated bioanalytical method is paramount. All subsequent quantitative data relies on the accuracy and precision of this method. Concurrently, fundamental physicochemical properties must be determined as they govern the compound's behavior in all ADME (Absorption, Distribution, Metabolism, and Excretion) processes.

Bioanalytical Method Development: LC-MS/MS Quantification

The quantification of Azetidine-3-carboxylic acid m-tolylamide in complex biological matrices such as plasma, microsomal incubates, and cell culture buffer is the analytical backbone of the entire PK profile. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides the necessary sensitivity and selectivity.[7][8]

Objective: To develop and qualify a sensitive, selective, and robust LC-MS/MS method for the quantification of Azetidine-3-carboxylic acid m-tolylamide in various biological matrices.

Step-by-Step Protocol:

-

Mass Spectrometer Tuning: Infuse a standard solution of the test compound into the mass spectrometer to optimize MS parameters. Select precursor and product ion transitions for Multiple Reaction Monitoring (MRM). Aim for at least two specific transitions to ensure selectivity.

-

Internal Standard (IS) Selection: Select an appropriate internal standard. An ideal IS is a stable, isotopically labeled version of the analyte. If unavailable, a close structural analog with similar chromatographic and ionization behavior can be used.[8]

-

Chromatographic Separation:

-

Sample Preparation: The goal is to efficiently extract the analyte while removing proteins and phospholipids that can interfere with the analysis.[10][11]

-

Protein Precipitation (PPT): This is a rapid and universal first approach. Add 3-4 volumes of cold acetonitrile (containing the IS) to the biological sample (e.g., 50 µL plasma). Vortex and centrifuge to pellet the precipitated proteins. Analyze the supernatant.[8]

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): If PPT yields insufficient cleanliness (e.g., high matrix effects), develop an LLE or SPE method for a more selective extraction.[11]

-

-

Method Qualification: Before analyzing study samples, qualify the method for linearity, accuracy, precision, and carryover. A full validation according to regulatory guidelines (e.g., ICH M10) would be required for later-stage development.[7]

Physicochemical Property Assessment

Aqueous Solubility: Thermodynamic solubility is measured to determine the maximum concentration the compound can achieve in solution, which is critical for predicting its dissolution in the gastrointestinal tract.

Lipophilicity (LogD): The distribution coefficient (LogD) at a physiological pH of 7.4 is a key predictor of a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic turnover.

| Parameter | Method | Rationale |

| Thermodynamic Solubility | Shake-flask method in phosphate-buffered saline (PBS) at pH 7.4 | Determines equilibrium solubility, which is crucial for assessing potential absorption limitations for an orally administered drug. |

| Lipophilicity (LogD) | Shake-flask method using n-octanol and PBS at pH 7.4 | Measures drug partitioning between an aqueous and an organic phase, providing a key indicator of permeability and potential for non-specific binding.[11] |

Section 2: In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro ADME assays are the cornerstone of early drug discovery, providing critical data to predict a drug's in vivo behavior and guide compound optimization before committing to animal studies.[12][13][14][15][16]

Metabolic Stability Assessment

Metabolic stability assays measure the rate at which the compound is broken down by drug-metabolizing enzymes.[17][18] This data is used to calculate intrinsic clearance (CLint), a fundamental parameter for predicting in vivo hepatic clearance.[19]

Caption: Workflow for assessing metabolic stability using liver microsomes and hepatocytes.

Rationale: Liver microsomes are subcellular fractions containing a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism.[20] This assay is a cost-effective, high-throughput screen for identifying compounds susceptible to major CYP-mediated clearance.[20]

Step-by-Step Methodology:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human, rat, and mouse to assess species differences) and buffer. Pre-warm at 37°C.

-

Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the mixture. Split the mixture into two sets: one with the NADPH cofactor (to start the reaction) and one without (to assess non-NADPH dependent degradation).

-

Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile with an internal standard.

-

Analysis: Centrifuge the quenched samples to pellet protein. Analyze the supernatant using the validated LC-MS/MS method.

-

Data Calculation: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample. Calculate the half-life (t½) and intrinsic clearance (CLint).

Rationale: Hepatocytes are intact liver cells that contain the full complement of metabolic enzymes (Phase I and Phase II) and transporters.[20] This assay provides a more comprehensive and physiologically relevant model of liver metabolism than microsomes.[18][19][21]

Step-by-Step Methodology:

-

Prepare Hepatocyte Suspension: Use cryopreserved hepatocytes (human, rat, mouse) and prepare a cell suspension in incubation medium.

-

Initiate Reaction: Pre-warm the hepatocyte suspension at 37°C. Add the test compound (final concentration 1 µM).

-

Time Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and quench with cold acetonitrile containing an internal standard.

-

Analysis & Calculation: Process and analyze samples as described for the microsomal stability assay to determine t½ and CLint.

| Parameter | Liver Microsomes | Hepatocytes |

| Half-life (t½, min) | Calculated from the slope of ln(% remaining) vs. time | Calculated from the slope of ln(% remaining) vs. time |

| Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells) | Calculated based on t½ and protein concentration | Calculated based on t½ and cell density |

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues, interact with targets, and be cleared by metabolizing enzymes.[22] Therefore, determining the fraction unbound (fu) is critical for interpreting pharmacokinetic and pharmacodynamic data.[23][24]

Method of Choice: Rapid Equilibrium Dialysis (RED) This method is considered the gold standard as it minimizes experimental artifacts. It uses a device with two chambers separated by a semipermeable membrane that allows only unbound drug to pass through.[23][24]

Step-by-Step Protocol:

-

Preparation: Spike the test compound into plasma from relevant species (human, rat, mouse) at a clinically relevant concentration (e.g., 1 µM).

-

Loading the RED Device: Add the plasma-drug mixture to one chamber and an equal volume of phosphate-buffered saline (PBS) to the other chamber.[24]

-

Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[22][24]

-

Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.

-

Matrix Matching and Analysis: Add blank buffer to the plasma sample and blank plasma to the buffer sample to ensure identical matrix composition for analysis. Precipitate proteins with cold acetonitrile (with IS) and quantify the compound concentration in both chambers by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

| Species | Fraction Unbound (fu) | % Bound |

| Human | (Conc_buffer / Conc_plasma) | (1 - fu) * 100 |

| Rat | (Conc_buffer / Conc_plasma) | (1 - fu) * 100 |

| Mouse | (Conc_buffer / Conc_plasma) | (1 - fu) * 100 |

Cell Permeability and Efflux Liability

To predict oral absorption, it is essential to assess a compound's ability to cross the intestinal epithelial barrier.[25] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry-standard in vitro model for this purpose as it forms a monolayer that mimics the human intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[26][27]

Caption: Bidirectional transport across a Caco-2 cell monolayer to assess permeability and efflux.

Step-by-Step Protocol:

-

Cell Culture: Seed Caco-2 cells on semi-permeable filter inserts in a transwell plate and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[26]

-

Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. Perform a Lucifer Yellow leakage test as a secondary check.[28]

-

Bidirectional Assay:

-

A-to-B Transport (Absorption): Add the test compound to the apical (upper) chamber. At set time points (e.g., 120 minutes), take samples from the basolateral (lower) chamber.[27]

-

B-to-A Transport (Efflux): In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber.[27]

-

-

Analysis: Quantify the compound concentration in the collected samples by LC-MS/MS.

-

Calculation:

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

-

Data Interpretation:

-

Papp (A→B): High (>10 x 10⁻⁶ cm/s) suggests good absorption; Low (<2 x 10⁻⁶ cm/s) suggests poor absorption.

-

Efflux Ratio (ER): An ER ≥ 2 indicates the compound is a substrate of an efflux transporter (likely P-gp), which can limit net absorption.[29]

Section 3: In Vivo Pharmacokinetic Study in Rodents

While in vitro assays are predictive, an in vivo study is the definitive experiment to understand how a compound behaves in a whole organism.[30][31] This study provides crucial parameters like clearance, volume of distribution, half-life, and oral bioavailability.[32][33]

Objective: To determine the key pharmacokinetic parameters of Azetidine-3-carboxylic acid m-tolylamide in mice following intravenous (IV) and oral (PO) administration.

Animal Model: Mouse (e.g., CD-1 or C57BL/6 strain). Mice are widely used due to their small size, cost-effectiveness, and established use in drug metabolism studies.[34][35]

Step-by-Step Protocol:

-

Dosing Formulation: Prepare a suitable vehicle for both IV (e.g., saline with a co-solvent) and PO (e.g., 0.5% methylcellulose) administration.

-

Animal Dosing:

-

IV Group (n=3-4 animals per time point): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route ensures 100% of the drug enters systemic circulation directly.

-

PO Group (n=3-4 animals per time point): Administer a single dose via oral gavage (e.g., 5-10 mg/kg).

-

-

Blood Sampling: Collect sparse blood samples at predetermined time points (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8 hr; PO: 15, 30 min, 1, 2, 4, 8, 24 hr).[34][36] Process blood to obtain plasma and store at -80°C until analysis.

-

Sample Analysis: Quantify the concentration of the test compound in all plasma samples using the validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate the key PK parameters.

Summary of Key Pharmacokinetic Parameters

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration | Indicates the rate of absorption; relevant for efficacy and toxicity. |

| Tmax | Time to reach Cmax | Indicates the rate of absorption. |

| AUC | Area Under the plasma concentration-time Curve | Represents total drug exposure over time. |

| t½ | Elimination Half-life | Time required for the plasma concentration to decrease by half. Dictates dosing interval. |

| CL | Clearance | The volume of plasma cleared of the drug per unit of time. Determines the maintenance dose rate required to achieve a target steady-state concentration. |

| Vd | Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates the extent of tissue distribution. |

| F% | Absolute Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A key parameter for oral drug viability. |

Section 4: Data Integration, Interpretation, and Risk Assessment

The power of this profiling strategy lies in integrating all datasets to build a holistic understanding and de-risk the compound.

Caption: Integration of in vitro and in vivo data to predict human PK and guide decisions.

Interpretation and Potential Liabilities:

-

High In Vitro Clearance, Low In Vivo Clearance: This could suggest that the primary metabolic pathways active in vitro are not as relevant in vivo, or that the drug has poor access to the liver.

-

Low Permeability, Low Oral Bioavailability: If the Caco-2 Papp is low and the in vivo F% is also low, poor absorption is the likely cause.

-

High Permeability, Low Oral Bioavailability: If the Caco-2 Papp is high but in vivo F% is low, this points towards high first-pass metabolism in the liver (check metabolic stability data) or significant P-gp efflux (check efflux ratio).

-

Toxicology Flags: The azetidine-3-carboxylic acid moiety is a known teratogenic agent and proline analog.[2] The m-toluidine portion carries a risk of methemoglobinemia.[5][6][37] The metabolic stability studies should be coupled with metabolite identification to see if N-hydroxylated or other reactive metabolites of the toluidine are formed. High exposure (AUC) or a low clearance rate could exacerbate these potential toxicities.

Conclusion

This technical guide outlines a rigorous, integrated strategy for the comprehensive pharmacokinetic profiling of Azetidine-3-carboxylic acid m-tolylamide. By systematically evaluating its bioanalytical tractability, physicochemical properties, in vitro ADME profile, and in vivo disposition, a clear picture of the molecule's potential as a drug candidate emerges. This data-driven approach, rooted in explaining the causality behind each experimental step, ensures that decisions to advance, modify, or terminate the compound are based on a solid scientific foundation, ultimately conserving resources and increasing the probability of success in the intricate process of drug development.

References

- Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved March 25, 2026.

- Amore, B. M. (2010).

- Springer Nature Experiments. (n.d.).

- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved March 25, 2026.

- Patsnap Synapse. (2025, May 29).

- Biotechfarm. (n.d.).

- BioDuro. (n.d.). In Vivo PK and TK. Retrieved March 25, 2026.

- Creative Biolabs. (n.d.). MDCK Permeability. Retrieved March 25, 2026.

- WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays. Retrieved March 25, 2026.

- Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved March 25, 2026.

- Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. PubMed.

- Caco2 assay protocol. (n.d.).

- PAGEPress Publications. (2012, April 19). Development and validation of an in vivo model for pharmacokinetic/pharmacodynamic studies of antimicrobials in domestic animals.

- Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved March 25, 2026.

- JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.

- Bienta. (n.d.).

- WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.

- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved March 25, 2026.

- Sigma-Aldrich. (n.d.). L-Azetidine-2-carboxylic acid. Retrieved March 25, 2026.

- ECHEMI. (n.d.). 108-44-1, m-Toluidine Formula. Retrieved March 25, 2026.

- Benchchem. (n.d.). Toxicological Profile of N-Methyl-m-toluidine: An In-depth Technical Guide. Retrieved March 25, 2026.

- NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.

- Visikol. (2022, November 3). Plasma Protein Binding Assay.

- SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.

- Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved March 25, 2026.

- YouTube. (2024, September 24).

- FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies.

- Selvita. (n.d.). In Vitro ADME. Retrieved March 25, 2026.

- BioDuro. (n.d.). In Vitro ADME. Retrieved March 25, 2026.

- Bioanalysis Zone. (2025, October 1).

- Safety Data Sheet. (n.d.). MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf.

- Domainex. (2026, February 9). MDCK Permeability Assay.

- Lanxess. (2015, August 15). m-Toluidine.

- Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved March 25, 2026.

- Domainex. (n.d.). Plasma Protein Binding (PPB) Assay. Retrieved March 25, 2026.

- Analyst (RSC Publishing). (n.d.).

- OECD Existing Chemicals Database. (2004, March 22). p-Toluidine CAS N°: 106-49-0.

- Santa Cruz Biotechnology. (n.d.). L-Azetidine-2-carboxylic acid | CAS 2133-34-8 | SCBT. Retrieved March 25, 2026.

- Taylor & Francis. (2023, March 28). Non-Regulated LC–MS/MS Bioanalysis in Support of Early Drug Development: A Novartis Perspective.

- Selleck Chemicals. (n.d.). Azetidine-2-carboxylic acid | CAS 2517-04-6. Retrieved March 25, 2026.

- LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.

- bioRxiv. (2020, August 12). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae.

- Sigma-Aldrich. (n.d.). MDCK Cell Culture Protocol Using a 96-well TEER Assay System. Retrieved March 25, 2026.

- Enamine. (n.d.). MDR1-MDCKII Permeability Assay. Retrieved March 25, 2026.

- NIH. (n.d.). Murine Pharmacokinetic Studies - PMC.

- WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays. Retrieved March 25, 2026.

- WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. Retrieved March 25, 2026.

- PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.

- Sigma-Aldrich. (n.d.).

- m-Toluidine. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lanxess.com [lanxess.com]

- 7. youtube.com [youtube.com]

- 8. tandfonline.com [tandfonline.com]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. criver.com [criver.com]

- 15. selvita.com [selvita.com]

- 16. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. nuvisan.com [nuvisan.com]

- 20. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]

- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 22. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 26. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 27. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 28. MDCK Permeability Assay | Domainex [domainex.co.uk]

- 29. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 30. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. biotechfarm.co.il [biotechfarm.co.il]

- 32. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 33. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 34. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 35. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 36. dctd.cancer.gov [dctd.cancer.gov]

- 37. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of Azetidine-3-carboxylic acid m-tolylamide

Abstract

The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] This guide provides a comprehensive framework for determining the receptor binding affinity of a novel derivative, azetidine-3-carboxylic acid m-tolylamide. While specific binding data for this compound is not yet publicly available, this document outlines a robust, scientifically-grounded strategy for its characterization. We will delve into the rationale behind target selection, provide detailed protocols for receptor binding assays, and discuss the critical aspects of data analysis and interpretation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of new chemical entities containing the azetidine motif.

Introduction: The Azetidine Scaffold in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in the design of novel therapeutics.[1] Their inherent ring strain and conformational rigidity offer a unique combination of properties that can enhance metabolic stability, aqueous solubility, and target-binding affinity.[3] Numerous approved drugs, such as the antihypertensive agent azelnidipine and the anticancer drug cobimetinib, feature the azetidine scaffold, underscoring its therapeutic relevance.[3] Azetidine derivatives have demonstrated a broad range of pharmacological activities, acting as muscarinic antagonists, central nervous system modulators, and inhibitors of enzymes and transporters.[1][4]

The subject of this guide, azetidine-3-carboxylic acid m-tolylamide, combines the rigid azetidine core with an amide linkage to a meta-tolyl group. This structure suggests the potential for interactions with a variety of biological targets. The tolyl group can engage in hydrophobic and aromatic interactions, while the amide moiety can act as a hydrogen bond donor and acceptor. The azetidine ring itself can influence the spatial orientation of these interacting groups, leading to specific and high-affinity binding to a target receptor.

Postulated Biological Targets and Rationale

Given the chemical structure of azetidine-3-carboxylic acid m-tolylamide, we can hypothesize several potential classes of protein targets. This initial assessment is crucial for guiding the subsequent experimental work.

-

G-Protein Coupled Receptors (GPCRs): The overall structure of the molecule is consistent with that of many known GPCR ligands. The tolyl group could occupy a hydrophobic pocket, while the amide and azetidine functionalities could form specific interactions with polar residues in the binding site.

-

Ion Channels: The compound's features might allow it to interact with ligand-gated or voltage-gated ion channels. For instance, derivatives of azetidine have been shown to interact with nicotinic acetylcholine receptors.[5]

-

Enzymes: The amide linkage could mimic a peptide bond, suggesting potential inhibitory activity against proteases. Furthermore, the heterocyclic nature of the azetidine ring could lead to interactions with a variety of other enzymes.

-

Transporters: Azetidine derivatives have been identified as inhibitors of GABA transporters (GATs), highlighting the potential for interaction with solute carriers.[4]

The initial screening for binding affinity would likely involve a broad panel of receptors to identify a primary target or to assess selectivity.

Synthesis of Azetidine-3-carboxylic acid m-tolylamide

The synthesis of the title compound can be achieved through standard organic chemistry techniques. A plausible synthetic route is outlined below, based on established methods for the preparation of similar compounds.[6][7]

Synthetic Workflow

Caption: Proposed synthetic route for azetidine-3-carboxylic acid m-tolylamide.

Step-by-Step Protocol:

-

Activation of the Carboxylic Acid: Azetidine-3-carboxylic acid is reacted with an activating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like dichloromethane (DCM) to form the corresponding acid chloride.

-

Amide Bond Formation: The activated acid chloride is then slowly added to a solution of m-toluidine and a non-nucleophilic base, such as triethylamine, in DCM. The reaction is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final compound, azetidine-3-carboxylic acid m-tolylamide.

Determination of Receptor Binding Affinity: Experimental Protocols

The cornerstone of characterizing a new ligand is the determination of its binding affinity for its putative receptor. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and specificity.

Preparation of Receptor-Containing Membranes

For this guide, we will use a hypothetical GPCR target expressed in a recombinant cell line (e.g., HEK293 cells).

-

Cell Culture: HEK293 cells stably expressing the target GPCR are cultured to a high density.

-

Cell Harvest: The cells are detached from the culture flasks, centrifuged, and washed with ice-cold phosphate-buffered saline (PBS).

-

Homogenization: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.

-

Membrane Isolation: The homogenate is centrifuged at a low speed to remove nuclei and intact cells. The supernatant is then subjected to ultracentrifugation to pellet the cell membranes.

-

Final Preparation: The membrane pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method like the Bradford assay. The membranes are then aliquoted and stored at -80°C.

Radioligand Binding Assay: A Step-by-Step Guide

This protocol describes a competitive binding assay to determine the affinity of azetidine-3-carboxylic acid m-tolylamide (the "test compound") by measuring its ability to displace a known high-affinity radioligand for the target receptor.

Caption: Workflow for a competitive radioligand binding assay.

-

Preparation of Reagents:

-

Test Compound: Prepare a stock solution of azetidine-3-carboxylic acid m-tolylamide in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer.

-

Radioligand: Dilute the radiolabeled ligand (e.g., [³H]-ligand) in the assay buffer to a final concentration typically at or below its Kd value.

-

Receptor Membranes: Thaw the prepared membrane aliquots on ice and dilute them in the assay buffer to the desired final concentration.

-

Non-specific Binding Control: Prepare a high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the radioligand, and either the test compound, the non-specific binding control, or buffer alone (for total binding).

-

Initiate the binding reaction by adding the diluted receptor membranes to each well.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

-

Detection:

-

Allow the filters to dry, and then measure the amount of radioactivity trapped on each filter using a liquid scintillation counter.

-

Data Analysis and Interpretation

The raw data from the scintillation counter (counts per minute, CPM) is used to determine the binding affinity of the test compound.

Data Analysis Workflow

Caption: Workflow for analyzing competitive binding assay data.

-

Calculation of Specific Binding: For each concentration of the test compound, calculate the specific binding by subtracting the non-specific binding (CPM in the presence of a high concentration of unlabeled ligand) from the total binding (CPM in the absence of the test compound).

-

Generation of the Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

-

Determination of IC50: Use non-linear regression analysis to fit the data to a one-site competition model. From this curve, the IC50 value is determined. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculation of the Inhibition Constant (Ki): The Ki is a measure of the affinity of the test compound for the receptor and is independent of the radioligand concentration. It is calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Quantitative Data Summary

The results of the binding assays should be summarized in a clear and concise table.

| Compound | IC50 (nM) | Ki (nM) |

| Azetidine-3-carboxylic acid m-tolylamide | Experimental Value | Calculated Value |

| Control Compound | Known Value | Known Value |

Conclusion and Future Directions

This guide provides a comprehensive and technically sound framework for the initial characterization of the receptor binding affinity of azetidine-3-carboxylic acid m-tolylamide. By following these protocols, researchers can obtain robust and reproducible data to determine the potency of this novel compound at its target receptor.

The determination of the Ki value is a critical first step in the drug discovery process. Subsequent studies should focus on:

-

Selectivity Profiling: Assessing the binding affinity of the compound against a panel of related and unrelated receptors to determine its selectivity.

-

Functional Assays: Investigating whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of azetidine-3-carboxylic acid m-tolylamide to understand the key structural features required for high-affinity binding.

The unique structural properties of the azetidine scaffold continue to make it a valuable component in the design of new therapeutic agents.[1][3] A thorough understanding of the receptor binding characteristics of novel azetidine derivatives, such as the one discussed herein, is essential for advancing these compounds through the drug discovery pipeline.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).

- Azetidines in Drug Discovery - PharmaBlock.

- Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC.

- Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic | Journal of Medicinal Chemistry - ACS Publications. (2014, November 7).

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem.

- Azetidine-3-carboxylic acid - (CAS 36476-78-5) - Amino Acids - BOC Sciences.

- Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed. (2010, June 15).

- Azetidine-3-carboxylic acid - Chem-Impex.

- Azetidine-3-carboxylic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals.

- Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC.

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30).

- Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. (2024, August 5).

- A Practical Process for the Preparation of Azetidine3-carboxylic Acid - ResearchGate.

- An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar.

- WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents.

- The biological activities of new polyamine derivatives as potential therapeutic agents. (2003, April 15).

- Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF - ResearchGate.

- Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine - PubMed.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jmchemsci.com [jmchemsci.com]

- 7. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the In Vitro Stability of Azetidine-3-carboxylic acid m-tolylamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a robust pharmacokinetic profile. A critical determinant of this profile is the compound's stability in various biological environments. This guide provides a comprehensive technical overview of the methodologies required to assess the in vitro stability of Azetidine-3-carboxylic acid m-tolylamide. We will delve into the core assays for determining metabolic, plasma, and chemical stability. This document is structured to provide not just procedural steps but also the scientific rationale behind experimental design, data interpretation, and the strategic implications for drug development. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility, grounded in authoritative best practices.

Introduction: The Imperative of In Vitro Stability Assessment

In the early phases of drug discovery, it is estimated that a significant percentage of promising compounds fail in clinical trials due to poor pharmacokinetics, with metabolic instability being a primary contributor.[1] Therefore, a thorough in vitro evaluation of a compound's stability is not merely a screening step but a foundational pillar of any successful drug development program.[2] These studies provide crucial data for predicting in vivo parameters like bioavailability and half-life, guiding structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies to optimize lead compounds.[2][3]

Azetidine-3-carboxylic acid m-tolylamide incorporates two key structural motifs of interest: an azetidine ring and an m-tolylamide group.

-

Azetidine Ring: Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly popular in medicinal chemistry.[4][5] Their unique structural rigidity and sp3-rich character can confer favorable properties such as improved solubility and metabolic stability compared to larger ring systems like pyrrolidines or piperidines.[6][7] However, the inherent ring strain can also present unique metabolic pathways, such as potential ring-opening reactions.[5][8][9]

-

m-Tolylamide Group: The amide bond is a common functional group in pharmaceuticals. Its stability is a critical consideration, as it can be susceptible to hydrolysis by plasma and tissue amidases.[10][11]

This guide will systematically address the key questions regarding the stability of this compound:

-

How susceptible is it to metabolism by hepatic enzymes?

-

How stable is it in systemic circulation (plasma)?

-

How does it withstand the pH variations encountered upon administration?

Metabolic Stability Assessment

The liver is the primary site of drug metabolism.[1] In vitro systems derived from the liver are therefore indispensable for predicting a compound's metabolic fate.[12] We will focus on two of the most widely used systems: liver microsomes and hepatocytes.[12][13]

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[13] This assay is a cost-effective, high-throughput method to determine a compound's susceptibility to oxidative metabolism.[2]

Causality Behind Experimental Choices:

-

System: Human liver microsomes (pooled from multiple donors) are used to average out inter-individual variability in enzyme expression.[12]

-

Cofactor: NADPH is an essential cofactor for CYP enzyme activity. The reaction is initiated by its addition.[2]

-

Concentration: A low test compound concentration (typically 1 µM) is used to ensure that enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km), allowing for an accurate calculation of intrinsic clearance.[2]

-

Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required to quantify the disappearance of the parent compound over time.[14][15][16][17]

Detailed Step-by-Step Protocol:

-

Preparation:

-

Prepare a 1 mM stock solution of Azetidine-3-carboxylic acid m-tolylamide in DMSO.

-

Thaw pooled human liver microsomes on ice.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 20 mM NADPH stock solution in buffer.

-

-

Incubation Setup (in a 96-well plate):

-

In duplicate wells, add buffer, liver microsomes (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).[13]

-

Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

-

-

Reaction Initiation and Sampling:

-

Initiate the reaction by adding the pre-warmed NADPH solution (to a final concentration of 1 mM).

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).[12][13]

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

-

Data Presentation & Interpretation:

The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

| Parameter | Formula | Description |

| Half-life (t½) | t½ = 0.693 / k | Time taken for 50% of the compound to be metabolized. 'k' is the slope of the natural log of % remaining vs. time plot.[11][18] |

| Intrinsic Clearance (Clint) | Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein) | The intrinsic ability of the liver enzymes to metabolize a compound.[2][13] |

Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II (conjugation) reactions. Intact hepatocytes contain the full complement of metabolic enzymes and cofactors, offering a more complete picture of overall hepatic metabolism.[1][12] Cryopreserved hepatocytes are widely used for their convenience and retention of enzymatic activity.[1][18]

Detailed Step-by-Step Protocol:

-

Preparation:

-

Thaw cryopreserved human hepatocytes according to the supplier's protocol.

-

Prepare supplemented Williams Medium E and warm to 37°C.[1]

-

Prepare a 1 mM stock solution of the test compound in DMSO.

-

-

Cell Plating and Incubation:

-

Sampling and Analysis:

-

At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots and terminate metabolic activity with ice-cold acetonitrile.[1]

-

Process samples (centrifugation) and analyze the supernatant by LC-MS/MS as described for the microsomal assay.

-

Visualization: Metabolic Stability Workflow

Caption: Workflow for In Vitro Metabolic Stability Assays.

Plasma Stability Assessment

Compounds that are stable to liver metabolism can still be cleared rapidly if they are unstable in the blood. Plasma contains various enzymes, such as esterases and amidases, that can hydrolyze susceptible functional groups.[11] Given the amide linkage in Azetidine-3-carboxylic acid m-tolylamide, assessing its stability in plasma is crucial.[10]

Causality Behind Experimental Choices:

-

Matrix: Plasma from different species (human, rat, mouse) is often tested to identify potential interspecies differences, which is important for translating preclinical animal data to humans.[10]

-

Controls: A compound known to be stable (e.g., Propranolol) and one known to be unstable (e.g., Tetracaine) are typically included as negative and positive controls, respectively, to validate the assay performance.[19]

-

Quenching: The reaction is stopped by protein precipitation with an organic solvent, which simultaneously extracts the compound for analysis.[11]

Detailed Step-by-Step Protocol:

-

Preparation:

-

Thaw frozen plasma (e.g., human, rat) in a 37°C water bath.

-

Prepare a 1 mM stock solution of the test compound in DMSO.

-

-

Incubation:

-

Sampling and Analysis:

-

At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot and quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard.[10][19]

-

Vortex and centrifuge the samples to precipitate plasma proteins.

-

Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining relative to the 0-minute time point.

-

Data Presentation & Interpretation:

Data is typically presented as the percentage of the compound remaining over time. The half-life (t½) in plasma can also be calculated if significant degradation is observed.

| Time (min) | % Compound Remaining (Example) |

| 0 | 100 |

| 15 | 98.5 |

| 30 | 97.1 |

| 60 | 94.2 |

| 120 | 88.9 |

Visualization: Plasma Stability Workflow

Caption: Workflow for the In Vitro Plasma Stability Assay.

Chemical Stability Assessment

A drug candidate must be stable not only in biological matrices but also under the chemical conditions it will encounter.[21] This includes the acidic environment of the stomach and the more neutral pH of the intestine and blood.[22][23] This assay assesses the intrinsic chemical lability of the compound, particularly its susceptibility to hydrolysis.

Causality Behind Experimental Choices:

-

Buffers: Buffers are chosen to mimic key physiological environments. A standard set includes pH 1.2 (simulated gastric fluid), pH 7.4 (physiological/blood), and sometimes pH 6.8 (simulated intestinal fluid).

-

Temperature: The assay is typically run at 37°C to be physiologically relevant.

-

Time Course: The incubation time is usually longer than for metabolic assays (e.g., up to 24 hours or more) as chemical degradation is often slower than enzymatic degradation.

Detailed Step-by-Step Protocol:

-

Preparation:

-

Prepare aqueous buffers at the desired pH values (e.g., pH 1.2 HCl, pH 7.4 Phosphate-Buffered Saline).

-

Prepare a 1 mM stock solution of the test compound in a suitable solvent.

-

-

Incubation:

-

Add the test compound to each buffer to a final concentration of ~10 µM.

-

Incubate the solutions at 37°C.

-

-

Sampling and Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each buffer.

-

Quench any potential degradation by neutralizing the sample (if necessary) and/or diluting it in the mobile phase for immediate analysis.

-

Analyze all samples by LC-MS/MS to quantify the remaining parent compound.

-

Data Presentation & Interpretation:

Results are reported as the percentage of compound remaining at each pH over time. Significant degradation at a particular pH indicates a potential liability that may affect oral bioavailability (for pH 1.2) or shelf-life in a liquid formulation (for pH 7.4).

| Time (hr) | % Remaining (pH 1.2) | % Remaining (pH 7.4) |

| 0 | 100 | 100 |

| 4 | 99.2 | 100.1 |

| 24 | 98.5 | 99.7 |

Integrated Stability Profile and Strategic Implications

The data from these three core assays provide a holistic view of the in vitro stability of Azetidine-3-carboxylic acid m-tolylamide.

-

High Metabolic Instability (t½ < 30 min in microsomes/hepatocytes): Suggests rapid first-pass metabolism and likely low oral bioavailability. The next step would be metabolite identification studies to pinpoint the metabolic "soft spot"—is it the azetidine ring, the tolyl group, or the amide bond? This information is critical for guiding medicinal chemists in designing more stable analogues.

-

High Plasma Instability: Indicates rapid clearance in circulation, leading to a short in vivo half-life. This is a significant liability unless the compound is intended to be a prodrug.

-

pH-Dependent Instability: Instability at low pH could preclude oral administration, while instability at neutral pH could pose challenges for formulation and storage.

By systematically evaluating these parameters, research teams can make informed decisions, prioritize the most promising candidates, and de-risk their drug discovery programs, ultimately accelerating the path to the clinic.

References

- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.

- CHEMICAL STABILITY OF DRUGS. IIP Series.

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep

- Plasma Stability. Cyprotex ADME-Tox Solutions - Evotec.

- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.

- In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific - JP.

- Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Arhiv za farmaciju.

- Metabolic Stability Assays. Merck Millipore.

- Azetidines in medicinal chemistry: emerging applic

- Plasma Stability Assay. Domainex.

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.

- Plasma Stability Assay (human, dog, r

- The Importance of Stability Testing and Degradation Studies in Pharmaceutical Science. Longdom Publishing SL.

- Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactiv

- Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. PMC.

- ADME Plasma Stability Assay. BioDuro.

- Plasma Stability In Vitro Assay. Charnwood Discovery.

- Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation.

- Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry (RSC Publishing).

- LC-MS/MS Method for the Detection and Quantification of Pharmaceuticals and Drugs of Abuse in New York City Waterways. John Jay College of Criminal Justice.

- LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. PubMed.

- Enhancement of metabolic stability with structural modifications....

- An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

Sources

- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. if-pan.krakow.pl [if-pan.krakow.pl]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. Plasma Stability Assay | Domainex [domainex.co.uk]

- 12. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 13. Metabolic Stability Assays [merckmillipore.com]

- 14. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. "LC-MS/MS Method for the Detection and Quantification of Pharmaceutical" by Natalie M. Fernandez [academicworks.cuny.edu]

- 16. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

- 18. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. charnwooddiscovery.com [charnwooddiscovery.com]

- 21. iipseries.org [iipseries.org]

- 22. longdom.org [longdom.org]

- 23. Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Azetidine-3-carboxylic acid m-tolylamide: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in contemporary medicinal chemistry. Their rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates.[1] Specifically, azetidine-3-carboxylic acid derivatives are increasingly incorporated into novel therapeutics to explore chemical space and develop next-generation pharmaceuticals.[1][2] This application note provides a comprehensive, step-by-step guide for the synthesis of a model compound, Azetidine-3-carboxylic acid m-tolylamide, from commercially available starting materials. The described methodology is robust and can be adapted for the synthesis of a diverse library of azetidine-3-carboxamides.

Synthetic Strategy: A Three-Stage Approach

The synthesis of Azetidine-3-carboxylic acid m-tolylamide is accomplished through a three-stage process. This strategy ensures high purity of the final compound and allows for straightforward purification at each step.

-

Stage 1: Synthesis of N-Boc-Azetidine-3-carboxylic Acid. This initial stage involves the preparation of the key intermediate, 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid, from a suitable precursor. The tert-butoxycarbonyl (Boc) protecting group is employed to prevent unwanted side reactions at the azetidine nitrogen during subsequent steps.

-

Stage 2: HATU-Mediated Amide Coupling. The protected azetidine carboxylic acid is then coupled with m-toluidine to form the corresponding amide. This reaction is facilitated by the use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient and widely used coupling reagent that minimizes racemization.[3][4]

-

Stage 3: N-Boc Deprotection. The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound, Azetidine-3-carboxylic acid m-tolylamide.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for Azetidine-3-carboxylic acid m-tolylamide.

Experimental Protocols

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[5][6][7]

-

Azetidine and its derivatives should be handled with care, as they can be hazardous.[5][6][7] Avoid inhalation, and contact with skin and eyes.[6]

-

Coupling reagents such as HATU can be irritating. Avoid inhalation of dust.

-

Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with extreme caution and ensure appropriate measures are in place to neutralize any spills.[8]

Stage 1: Synthesis of 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid

This protocol is adapted from a literature procedure for the gram-scale synthesis of the title compound.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| tert-butyl 3-cyanoazetidine-1-carboxylate | 196.24 | 3.7 g | 18.85 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 3.77 g | 94.25 | 5.0 |

| Methanol (MeOH) | 32.04 | 35 mL | - | - |

| Deionized Water (H₂O) | 18.02 | 35 mL | - | - |

| 10% Aqueous Citric Acid | - | As needed | - | - |

| Dichloromethane (DCM) | 84.93 | ~150 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |

Procedure:

-

To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (3.7 g, 18.85 mmol, 1.0 equiv.) in methanol (35 mL) in a round-bottom flask, add a solution of sodium hydroxide (3.77 g, 94.25 mmol, 5.0 equiv.) in deionized water (35 mL).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (approximately 4 hours).

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

-

Carefully neutralize the remaining aqueous mixture with 10% aqueous citric acid to a pH of approximately 5-6.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid as a solid. The product is often of sufficient purity for the next step. Expected yield: ~90%.

Stage 2: HATU-Mediated Amide Coupling of N-Boc-Azetidine-3-carboxylic Acid with m-Toluidine

This protocol utilizes HATU as the coupling agent, which is known for its high efficiency and low rate of racemization.[3][4] The pre-activation of the carboxylic acid with HATU and a base before the addition of the amine is generally recommended to avoid potential side reactions of the amine with HATU.[9]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| N-Boc-Azetidine-3-carboxylic Acid | 201.22 | 2.01 g | 10.0 | 1.0 |

| m-Toluidine | 107.15 | 1.07 g | 10.0 | 1.0 |

| HATU | 380.23 | 4.18 g | 11.0 | 1.1 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.48 mL (2.58 g) | 20.0 | 2.0 |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | - |

| Ethyl Acetate (EtOAc) | 88.11 | ~200 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - | - |

| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | 84.01 | ~50 mL | - | - |

| Brine | - | ~50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-Azetidine-3-carboxylic acid (2.01 g, 10.0 mmol, 1.0 equiv.) and HATU (4.18 g, 11.0 mmol, 1.1 equiv.) in anhydrous DMF (50 mL).

-

Add DIPEA (3.48 mL, 20.0 mmol, 2.0 equiv.) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add m-toluidine (1.07 g, 10.0 mmol, 1.0 equiv.) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

-

Once the reaction is complete, dilute the mixture with ethyl acetate (150 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-Azetidine-3-carboxylic acid m-tolylamide.

-

Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure protected amide.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. chemos.de [chemos.de]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

Application Note: Preparation and Handling of Azetidine-3-Carboxylic Acid m-Tolylamide Stock Solutions

Executive Summary & Scientific Context

Azetidines are highly strained, four-membered nitrogen-containing heterocycles that have become privileged scaffolds in modern drug discovery. Owing to their high ring strain, sp3-rich character, and conformational rigidity, they offer enhanced metabolic stability and improved pharmacokinetic profiles compared to larger, more flexible rings like pyrrolidines or piperidines ()[1].

Azetidine-3-carboxylic acid m-tolylamide (CAS: 1509633-79-7) is a functionalized building block frequently utilized as a synthetic intermediate or screening compound. Because small-molecule screening relies on precise molarity, the proper preparation of its stock solutions is critical. Errors in solvent selection, handling, or storage can lead to micro-precipitation, compound degradation, and ultimately, false negatives in biological assays. This guide establishes a self-validating system for formulating and handling this compound.

Physicochemical Profiling

Understanding the physicochemical properties of Azetidine-3-carboxylic acid m-tolylamide is the first step in formulating a reliable stock solution. The secondary amine of the azetidine ring is basic, while the m-tolylamide moiety imparts lipophilicity, making the free base highly soluble in polar aprotic solvents.

| Parameter | Value / Description |

| Compound Name | Azetidine-3-carboxylic acid m-tolylamide |

| CAS Registry Number | 1509633-79-7 |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Appearance | Solid / Dry Powder |

| Primary Solvent (In Vitro) | Anhydrous DMSO ( ≥ 20 mg/mL) |

| Storage (Solid) | +4°C to -20°C, desiccated |

| Storage (Solution) | -80°C (aliquoted, protected from light) |

Mechanistic Rationale for Solvent Selection

For in vitro biological assays, anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice ()[2]. The causality behind this strict requirement lies in DMSO's extreme hygroscopicity. Standard, frequently opened DMSO absorbs atmospheric moisture rapidly. The introduction of water into the stock solution causes two critical failures:

-

Hydrolysis/Degradation: Water can facilitate the degradation of the strained azetidine ring over prolonged storage.

-

Micro-precipitation: As water content increases in the DMSO stock, the lipophilic m-tolylamide moiety forces the compound to crash out of solution, leading to artificially low concentrations and inaccurate dosing.

Experimental Protocols: Step-by-Step Methodology

Protocol A: Preparation of a 10 mM Master Stock in DMSO (In Vitro)

A 10 mM concentration is the industry standard for high-throughput screening (HTS) master stocks, allowing for seamless serial dilution[2].

Calculations: To prepare exactly 1.0 mL of a 10 mM stock solution, the required mass is calculated as follows:

Mass (mg)=Target Conc. (mM)×Molecular Weight (g/mol)×Target Volume (L) Mass=10 mmol/L×190.24 g/mol×0.001 L=1.902 mgProcedure:

-

Equilibration: Remove the vial of Azetidine-3-carboxylic acid m-tolylamide from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the powder, ruining the anhydrous environment.

-

Analytical Weighing: Using a calibrated analytical balance, accurately weigh 1.90 mg of the compound into a sterile, static-free amber glass vial or low-bind microcentrifuge tube[3].

-

Solvent Addition: In a biosafety cabinet or fume hood, add exactly 1.0 mL of high-purity, anhydrous DMSO ( ≥99.9% ) to the vial[3].

-

Dissolution: Cap the vial tightly and vortex for 30–60 seconds. If the compound does not dissolve immediately, sonicate the vial in a water bath at room temperature for 2–5 minutes. Note: Do not exceed 37°C to prevent thermal degradation.

-